molecular formula C21H26N2O4 B3458210 1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine

1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine

Cat. No. B3458210
M. Wt: 370.4 g/mol
InChI Key: XPBMDTLQEIVBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine, commonly known as DAPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DAPP is a piperazine derivative that has been shown to exhibit interesting pharmacological properties, making it a promising candidate for further research.

Mechanism of Action

DAPP acts as a selective antagonist of the 5-HT2A receptor, which is a serotonin receptor subtype that is involved in the regulation of mood and behavior. By blocking the activity of this receptor, DAPP may modulate the release of neurotransmitters such as dopamine and serotonin, which are known to play a role in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
DAPP has been shown to modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. This modulation may lead to changes in neuronal activity, which may in turn affect behavior and mood. In addition, DAPP has been shown to exhibit anticonvulsant and analgesic properties, which may be due to its ability to modulate the activity of ion channels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of DAPP is that it exhibits high selectivity for the 5-HT2A receptor, which may reduce the risk of unwanted side effects. However, one limitation of DAPP is that it has poor solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on DAPP. One direction is to investigate its potential use in the treatment of anxiety and depression, as these are common neurological disorders that are often difficult to treat with current medications. Another direction is to explore the potential use of DAPP as an anticonvulsant and analgesic agent, as these properties may make it a useful alternative to current medications that have limited efficacy or unwanted side effects. Finally, further research is needed to optimize the synthesis and formulation of DAPP to improve its solubility and bioavailability.

Scientific Research Applications

DAPP has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In addition, DAPP has been shown to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.

properties

IUPAC Name

1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-19-9-8-17(14-20(19)26-2)15-22-10-12-23(13-11-22)21(24)16-27-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBMDTLQEIVBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3,4-dimethoxybenzyl)-4-(phenoxyacetyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.